molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1291569
CAS No.: 474709-06-3
M. Wt: 215.02 g/mol
InChI Key: XCCQWSWEMFBIEU-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on imidazo[1,2-a]pyridine derivatives, including those structurally similar to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, has shown that these compounds play a crucial role in the development of new pharmaceuticals and materials. The synthesis, properties, and applications of these derivatives are essential in understanding their interaction with biological systems and potential uses in drug development. For instance, the synthesis and chemistry of heterocyclic N-oxide derivatives, including imidazole and pyridine analogs, have been well-documented for their usefulness as versatile synthetic intermediates with significant biological importance. These compounds have been explored for their potential in organic synthesis, catalysis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities among others (Li et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .

Properties

IUPAC Name

6-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQWSWEMFBIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621815
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-06-3
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 5-bromo-3-fluoro-pyridin-2-ylamine (example C.29 step 3) (3.1 g, 15.7 mmol) and bromoacetaldehyde diethyl acetal (90%, 4.86 mL, 31.3 mmol) as described in example C.20 step 1. Obtained the title compound as a light brown solid (3.0 g, 89%). MS (ISP) 215.1 [(M+H)+], 217.1 [(M+2+H)+].
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step Two
Yield
89%

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